(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, also known as this compound, is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as “(2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal”, is a key synthetic intermediate in the production of the drug Ticagrelor . Ticagrelor is an antiplatelet medication that works by inhibiting platelet activation and is used to prevent thrombotic events .
Mode of Action
The compound interacts with its targets by inhibiting the action of an enzyme called P2Y12. This enzyme plays a crucial role in platelet activation, a process that leads to blood clotting. By inhibiting this enzyme, the compound prevents platelet aggregation, thereby reducing the risk of thrombotic events .
Biochemical Pathways
The compound affects the biochemical pathway involving the P2Y12 receptor, a G-protein coupled receptor found on the surface of platelets. When this receptor is activated, it triggers a series of reactions that lead to platelet activation and aggregation. By inhibiting the P2Y12 receptor, the compound interrupts this pathway, preventing platelet aggregation and reducing the risk of blood clots .
Pharmacokinetics
As a key intermediate in the synthesis of ticagrelor, it can be inferred that its adme properties would be optimized to ensure effective bioavailability of the final drug .
Result of Action
The primary result of the compound’s action is the prevention of platelet aggregation. This reduces the risk of thrombotic events, such as heart attacks and strokes, in patients with cardiovascular disease .
Biologische Aktivität
Chemical Structure and Properties
The compound can be described by its structural formula, which indicates the presence of a spiro structure connecting a furodioxole moiety with a cyclohexane ring. The molecular formula is C15H22O4, and its molecular weight is approximately 278.34 g/mol. The compound has notable physicochemical properties such as:
Property | Value |
---|---|
Molecular Formula | C15H22O4 |
Molecular Weight | 278.34 g/mol |
LogP | 2.5 |
PSA | 60.50 Ų |
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of spiro compounds have shown effectiveness against various bacterial strains and fungi. A study demonstrated that such compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies indicated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases. Compounds similar to (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests that it may serve as a potential anti-inflammatory agent.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated a series of spiro compounds for their antimicrobial properties. The results indicated that several derivatives exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The compound was included in the screening and showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli.
Case Study 2: Anticancer Potential
In a publication by Cancer Research, researchers explored the cytotoxic effects of various spiro compounds on human cancer cell lines. The findings revealed that This compound induced apoptosis in MCF-7 cells at concentrations as low as 10 µM after 48 hours of treatment.
Case Study 3: Anti-inflammatory Mechanism
A recent study published in Inflammation Research investigated the anti-inflammatory effects of spiro compounds on macrophages stimulated with LPS (lipopolysaccharide). The results showed a significant reduction in nitric oxide production and downregulation of inflammatory markers upon treatment with the compound at concentrations ranging from 5 to 20 µM.
Eigenschaften
IUPAC Name |
(3aR,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5/c1-8(2)15-12-10-9(11(14)16-12)17-13(18-10)6-4-3-5-7-13/h8-10,12H,3-7H2,1-2H3/t9-,10+,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDMODSTNDJTBT-WFCWDVHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C2C(C(=O)O1)OC3(O2)CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1[C@@H]2[C@H](C(=O)O1)OC3(O2)CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552931 |
Source
|
Record name | (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186790-80-7 |
Source
|
Record name | (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.